molecular formula C6H9N3 B089418 3,3'-Iminodipropionitrile CAS No. 111-94-4

3,3'-Iminodipropionitrile

Cat. No. B089418
CAS RN: 111-94-4
M. Wt: 123.16 g/mol
InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

IDPN is metabolized into non-neurotoxic metabolites such as beta-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and beta-alanine (beta-ala), indicating pathways of detoxification. Studies involving deuterium-substituted analogs of IDPN have revealed insights into its activation and detoxification mechanisms, suggesting that beta-ala is derived from IDPN through hydrolysis, with the carboxylate of beta-ala derived from the nitrile of IDPN. The reduced excretion of CAA in rats treated with deuterium-substituted IDPN points towards an isotopic effect in retarding hydrolysis, which may play a role in its metabolism and potential toxicity mechanisms (Denlinger et al., 1994).

Molecular Structure Analysis

The electronic structure and vibrational properties of IDPN and related compounds have been explored using techniques such as ultraviolet photoelectron spectroscopy (UVPES) and matrix-isolation infrared (IR) spectroscopy. Studies on compounds like 3-azidopropionitrile, a related compound, have contributed to understanding the pyrolysis behavior of IDPN, revealing the formation of ketenimine and other decomposition products. This provides valuable insights into the molecular structure and reactivity of IDPN and its analogs (Pinto et al., 2012).

Chemical Reactions and Properties

IDPN undergoes various chemical reactions, contributing to its neurotoxic effects. It has been shown to cause degeneration of vestibular sensory hair cells, indicating its toxic impact on peripheral systems. This effect is linked to the development of a syndrome of behavioral abnormalities in animals exposed to IDPN or similar nitriles. The detailed chemical reactions leading to these effects remain a subject of research, highlighting the need to understand the chemical properties that underlie IDPN's neurotoxicity (Llorens et al., 1993).

Scientific Research Applications

  • IDPN causes proximal neurofilamentous axonopathy and loss of vestibular sensory hair cells in rats. This effect challenges the hypothesis that IDPN specifically affects hair cells (Seoane, Demêmes, & Llorens, 2001).

  • It alters flash evoked potentials (FEPs) in rats, impacting both the early FEP peaks related to the initial afferent sensory volley and cortical processing associated with the middle and later portions of FEPs (Herr, King, Barone, & Crofton, 1995).

  • IDPN exposure leads to auditory deficits and motor dysfunction, indicating dosage- and time-dependent alterations in auditory and motor function (Crofton & Knight, 1991).

  • It causes cognitive impairment in rats, and gastrodin, a treatment for neurological disorders, can attenuate IDPN-induced impairment of memory consolidation (Wang, Tan, & Zhang, 2015).

  • IDPN's effects on the mouse vestibular system have been studied, showing strain-dependent differences in systemic toxicity between mouse strains, supporting its use in vestibular therapy and regeneration research (Boadas-Vaello, Sedó-Cabezón, Verdú, & Llorens, 2016).

  • Metabolism studies of IDPN and its analogs in rats suggest mechanisms of detoxification and potential pathways of activation (Denlinger, Anthony, Amarnath, Amarnath, & Graham, 1994).

  • IDPN induces neurofilament accumulations in rat vestibular ganglion neurons, suggesting differential expression of IDPN-induced neurofilament pathology in myelinated structures (Llorens & Demêmes, 1996).

Safety And Hazards

3,3’-Iminodipropionitrile is a hazardous substance. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While 3,3’-Iminodipropionitrile has been extensively studied for its neurotoxic effects, there is still much to learn about its potential applications and risks. Future research could focus on its impact on other biological systems and potential therapeutic uses .

properties

IUPAC Name

3-(2-cyanoethylamino)propanenitrile
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InChI

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
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InChI Key

SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCC#N)C#N
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Molecular Formula

C6H9N3
Record name 3,3'-IMINODIPROPIONITRILE
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DSSTOX Substance ID

DTXSID2041464
Record name 3,3'-Iminobispropanenitrile
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Molecular Weight

123.16 g/mol
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Physical Description

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline]
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Boiling Point

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg
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Flash Point

230 °F (NTP, 1992), 110 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C
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Vapor Density

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1)
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Vapor Pressure

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C
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Mechanism of Action

IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page.
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Product Name

3,3'-Iminodipropionitrile

Color/Form

Colorless liquid

CAS RN

111-94-4, 68412-52-2
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Record name Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs.
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Melting Point

21 °F (NTP, 1992), -5.50 °C
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

The reaction takes place in a tube reactor which has an internal diameter of 36 mm and a length of 70 cm. At the lower end of the reactor there is a glass frit G 4, manufactured by the Schott Company, Mainz. It is designated 160 D and has a 30 mm diameter. The glass frit functions as a distribution device. The tube has a total volume of 700 ml. and the effective reaction volume (the space used during the reaction) equals 500 ml. 9 liters of gaseous ammonia are fed into the reactor per hour. The gas flows through the glass frit and reacts with the acrylonitrile. In order to monitor the gas conversion, the amount of unreacted gas is determined using a gas meter. 52 ml of acrylonitrile and 3.8 ml of water are pumped hourly into the upper end of the reactor at a rate which corresponds to a space velocity of 0.1 hr-1. After 10 hours of residence time, the reaction mixture is removed at a point above the distribution device located at the lower end of the tube reactor. The yield of bis-(2-cyanoethyl)-amine obtained is 91 %.
Quantity
9 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

It is advantageous to introduce the acrylonitrile into the reactor at a space velocity of about 0.05 to 0.6 hr-1. Simultaneously, a gaseous ammonia charge is introduced into the reactor via a distribution device; e.g. a frit at the lower floor of the column, preferably in such an amount that the acrylonitrile and ammonia flow through the reaction chamber at a mole ratio of 2 : 1. According to the method of the present invention, the ammonia is completely absorbed as the gas bubbles rise. Furthermore, the ascending gas bubbles insure an intimate mixing of the reactants and thus an immediate reaction occurs resulting in the formation of bis-(2-cyanoethyl)-amine. The reaction product is removed at the lower end of the reactor above the distribution device. It is recovered as a clear liquid with a water content between 8 and 15% depending on the water concentration in the acrylonitrile. The yields obtained are greater than 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

This example shows even at the high mole ratio of ammonia to acrylonitrile (7:1) substantial cyanoethylation of APN occurred resulting in large quantities of iminobispropionitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

A 300 cc Hastelloy C autoclave was charged with 10.0 g of 5% palladium on carbon catalyst (50 wt % water wet). The reactor was flushed several times with nitrogen and then hydrogen. Then 123 g of crude IBPN obtained as the distillation residue in Example 1 was pumped into the autoclave. The temperature of the reactor contents was raised to 95°C. and hydrogen was added to provide a pressure of 115 psig. Formaldehyde (as a 55 wt % solution in methanol) was then admitted to the autoclave at a rate of 0.2 ml/min until a total of 66.9 g had been added. The mixture was allowed to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy revealed that the IBPN had been completely converted to methyliminobispropionitrile (MIBPN). The reactor contents containing the MIBPN were then cooled and filtered and the methanol and water were removed in vacuo to give a clear light yellow liquid. Little to no reduction of the nitrile to the amine occurred under these conditions as evidenced by the lack of terminal N-methyl derivatives in the GC mass spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Iminodipropionitrile
Reactant of Route 2
Reactant of Route 2
3,3'-Iminodipropionitrile
Reactant of Route 3
Reactant of Route 3
3,3'-Iminodipropionitrile
Reactant of Route 4
Reactant of Route 4
3,3'-Iminodipropionitrile
Reactant of Route 5
Reactant of Route 5
3,3'-Iminodipropionitrile
Reactant of Route 6
Reactant of Route 6
3,3'-Iminodipropionitrile

Citations

For This Compound
918
Citations
S Zeng, W Ni, H Jiang, D You, J Wang, X Lu, L Liu… - Neural …, 2020 - hindawi.com
The utricle is one of the five sensory organs in the mammalian vestibular system, and while the utricle has a limited ability to repair itself, this is not sufficient for the recovery of vestibular …
Number of citations: 8 www.hindawi.com
J Llorens, KM Crofton, DB Peele - Neurotoxicology and teratology, 1994 - Elsevier
3,3′-Iminodipropionitrile (IDPN) has been reported to disrupt learning and memory in rats (24). The present work addressed the effects of IDPN on tasks requiring the use of spatial …
Number of citations: 7 www.sciencedirect.com
J Llorens, D Demêmes - Brain research, 1996 - Elsevier
Exposure of rats to 3,3′-iminodipropionitrile (IDPN) results in neurofilament (NF)-filled swellings in the proximal axons of a number of large neurons, including sensory neurons in the …
Number of citations: 23 www.sciencedirect.com
BA Wilkerson, F Artoni, C Lea, K Ritchie… - Journal of the …, 2018 - Springer
Effects of 3,3′-Iminodipropionitrile on Hair Cell Numbers in Cristae of CBA/CaJ and C57BL/6J Mice | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 9 link.springer.com
RH Denlinger, DC Anthony, K Amarnath… - Toxicology and applied …, 1994 - Elsevier
3,3′-Iminodipropionitrile (IDPN), a neurotoxicant that causes an excitatory CNS syndrome and a proximal axonopathy, is metabolized to β-aminopropionitrile (BAPN), cyanoacetic acid …
Number of citations: 20 www.sciencedirect.com
J Llorens, D Demêmes, A Sans - Toxicology and applied pharmacology, 1993 - Elsevier
Animals exposed to 3,3′-iminodipropionitrile (IDPN) or to several similar nitriles develop a permanent syndrome of behavioral abnormalities. The present work addressed the …
Number of citations: 127 www.sciencedirect.com
J Llorens, KM Crofton, JP O'Callaghan - Journal of Pharmacology and …, 1993 - Citeseer
Axonal swellings and neurofilamentous accumulations in the brain stem, spinal cord and peripheral nervous system are the most widely documented effects of exposure to 3, 3’-…
Number of citations: 35 citeseerx.ist.psu.edu
J Llorens, D Demêmes - Hearing research, 1994 - Elsevier
The present work was aimed at characterizing, using both scanning- and transmission-electron microscopy, the morphological changes occurring in the vestibular sensory epithelia of …
Number of citations: 59 www.sciencedirect.com
KM Crofton, R Janssen, J Prazma, S Pulver… - Hearing research, 1994 - Elsevier
Previous reports have suggested that IDPN may be ototoxic (Wolff et al., 1977; Crofton and Knight, 1991). The purpose of this research was to investigate the ototoxicity of IDPN using …
Number of citations: 56 www.sciencedirect.com
MB Genter, SF Ali - Neurobiology of aging, 1998 - Elsevier
3,3′-Iminodipropionitrile (IDPN) causes degeneration of the olfactory mucosa (OM) in rodents following systemic exposure. Approximately 30% of the OM degenerates in 21-day- and …
Number of citations: 21 www.sciencedirect.com

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